Product packaging for (4-Methoxyphenyl)carbonimidoyl(Cat. No.:CAS No. 63839-20-3)

(4-Methoxyphenyl)carbonimidoyl

Cat. No.: B8546615
CAS No.: 63839-20-3
M. Wt: 204.05 g/mol
InChI Key: ZPRWJHAYYOWUCT-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)carbonimidoyl is a chemical reagent of interest in medicinal chemistry and drug discovery research. Compounds featuring the carbonimidoyl functional group attached to a methoxyphenyl ring are often investigated as key intermediates or pharmacophores in the synthesis of biologically active molecules . Specifically, this structural motif is relevant in the development of enzyme inhibitors . Researchers value this compound for its potential to interact with various enzymatic targets, which may include carbonic anhydrases, a family of enzymes involved in critical physiological processes . The mechanism of action for inhibitors derived from such scaffolds often involves coordination to a metal ion within the enzyme's active site or specific interactions with hydrophobic and hydrophilic residues in the binding pocket . Further research is exploring the application of this compound in other areas, such as the development of agents for managing neuropathic pain, inspired by the activity of related sulfonamide compounds . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Cl2NO B8546615 (4-Methoxyphenyl)carbonimidoyl CAS No. 63839-20-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63839-20-3

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

1,1-dichloro-N-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C8H7Cl2NO/c1-12-7-4-2-6(3-5-7)11-8(9)10/h2-5H,1H3

InChI Key

ZPRWJHAYYOWUCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for Compounds Incorporating 4 Methoxyphenyl Carbonimidoyl Units

Synthesis of N-(4-Methoxyphenyl)carbonimidoyl Dichlorides

N-(4-Methoxyphenyl)carbonimidoyl dichlorides are versatile intermediates in organic synthesis. These compounds serve as precursors for a variety of heterocyclic and functionalized molecules.

Reactions from 4-Methoxyanilines and Halomethanes

A primary method for the synthesis of N-(4-Methoxyphenyl)carbonimidoyl dichlorides involves the reaction of 4-methoxyaniline with a suitable halomethane, typically in the presence of a base. While specific details for the (4-methoxyphenyl)carbonimidoyl dichloride were not found in the provided search results, the general reaction of anilines with phosgene (B1210022) or its equivalents to form the corresponding isocyanide dichlorides is a well-established transformation in organic chemistry. This reaction provides a direct route to these important synthetic intermediates.

Electrochemical Routes to N-Arylcarbonimidoyl Dichlorides

Electrochemical methods offer an alternative pathway for the synthesis of N-arylcarbonimidoyl dichlorides. These techniques can provide milder reaction conditions and avoid the use of hazardous reagents. Cathodic reduction processes, in particular, have been explored for the generation of these compounds. researchgate.netunipa.it While the search results highlight the use of N-arylcarbonimidoyl dichlorides in electrochemical reactions, they also imply their formation through such methods. researchgate.netunipa.itgre.ac.uk

Derivatization of N-(4-Methoxyphenyl)carbonimidoyl Dichlorides

The reactivity of the dichloride group in N-(4-Methoxyphenyl)carbonimidoyl dichlorides allows for a wide range of derivatization reactions, leading to diverse molecular architectures.

Formation of Isocyanides with 4-Methoxyphenyl (B3050149) Groups

N-(4-Methoxyphenyl)carbonimidoyl dichlorides can be converted to the corresponding isocyanides. This transformation is a key step in the synthesis of various complex molecules. One reported method involves the controlled potential electro-reduction of N-arylcarbonimidoyl dichlorides. gre.ac.uk This electrochemical approach provides a route to isocyanides, which are valuable building blocks in multicomponent reactions and for the synthesis of nitrogen-containing heterocycles. gre.ac.ukscripps.edu

Synthesis of 2-Arylimino-1,3-dioxole Systems with 4-Methoxyphenyl Moieties

The reaction of N-arylcarbonimidoyl dichlorides with diaryl-1,2-diketones via selective cathodic reduction leads to the formation of 2-arylimino-4,5-diaryl-1,3-dioxoles. researchgate.netunipa.it When the aryl group on the carbonimidoyl dichloride is a 4-methoxyphenyl group, this reaction yields 2-(4-methoxyphenyl)imino-1,3-dioxole derivatives. This electrochemical synthesis has been shown to produce these compounds in high yields. researchgate.netunipa.it

ReactantsProductYieldReference
N-arylcarbonimidoyl dichlorides, 2,2'-furils2-arylimino-4,5-di(2-furyl)-1,3-dioxolesHigh researchgate.netunipa.it

Preparation of 2-Aminobenzimidazoles from N-(4-Methoxyphenyl)carbonimidoyl Dichlorides

N-(4-Methoxyphenyl)carbonimidoyl dichlorides are valuable reagents for the synthesis of 2-aminobenzimidazole (B67599) derivatives. The reaction of these dichlorides with o-phenylenediamines results in the formation of 2-arylaminobenzimidazoles. core.ac.ukresearchgate.netlongdom.org This reaction proceeds readily, often at room temperature, in the presence of a base such as triethylamine (B128534) and a suitable solvent like dioxane or chloroform. core.ac.uklongdom.org This method provides an efficient route to a class of compounds with significant interest in medicinal chemistry. core.ac.ukresearchgate.netresearchgate.netsymbiosisonlinepublishing.com

ReactantsProductConditionsReference
N-aryl carbon imidoyl dichloride, o-phenylenediamine2-arylaminobenzimidazolesTriethylamine, chloroform, dioxane, room temperature core.ac.uklongdom.org
N-alkoxy carbonyl carbon imidoyl dichloride, o-phenylenediamine2-alkoxycarbonylaminobenzimidazolesTriethylamine, chloroform, dioxane core.ac.ukresearchgate.net

Synthesis of Carbodiimides with 4-Methoxyphenyl-Substituted Imidoyl Components

Carbodiimides are compounds with the general structure RN=C=NR'. The synthesis of carbodiimides containing a 4-methoxyphenyl substituent can be achieved through several established methods, primarily involving the dehydration of corresponding ureas or the desulfurization of thioureas. wikipedia.org

One of the most classic routes is the dehydrosulfurization of N,N'-disubstituted thioureas. wikipedia.org For example, N,N'-bis(4-methoxyphenyl)thiourea can be treated with reagents like mercuric oxide to yield N,N'-bis(4-methoxyphenyl)carbodiimide. wikipedia.org Alternative, milder oxidative desulfurization agents such as o-iodoxybenzoic acid (IBX) or other hypervalent iodine(III) reagents can also be employed to convert 1,3-disubstituted thioureas into the corresponding carbodiimides in excellent yields. organic-chemistry.org Mechanochemical solid-state ball milling represents another efficient method; for instance, reacting 4-methoxyphenyl isothiocyanate with 4-methoxyaniline under these conditions can produce the symmetrical N,N'-bis(4-methoxyphenyl)thiourea, a direct precursor to the carbodiimide (B86325). beilstein-journals.org

The dehydration of N,N'-dialkylureas is another viable pathway. wikipedia.org For instance, N,N'-dicyclohexylurea can be converted to N,N'-dicyclohexylcarbodiimide (DCC) using p-toluenesulfonyl chloride and triethylamine. researchgate.net This principle can be extended to the synthesis of carbodiimides with 4-methoxyphenyl groups from the corresponding urea (B33335) precursors.

More modern approaches include the cross-coupling of isocyanides with amines. An I2/CHP (cumene hydroperoxide) mediated reaction provides a metal-free method for the synthesis of both symmetrical and unsymmetrical carbodiimides under mild conditions. organic-chemistry.org Furthermore, electrochemical methods have been developed for the oxidative cross-coupling of amines and isocyanides, which avoids the use of transition-metal catalysts or chemical oxidants, generating hydrogen gas as the only byproduct. organic-chemistry.org

Starting Material(s)Reagent(s)/ConditionsProductReference(s)
N,N'-bis(4-methoxyphenyl)thioureaMercuric Oxide (HgO)N,N'-bis(4-methoxyphenyl)carbodiimide wikipedia.org
1,3-Disubstituted thioureaso-Iodoxybenzoic acid (IBX)Carbodiimides organic-chemistry.org
N,N'-Disubstituted ureasp-Toluenesulfonyl chloride, TriethylamineCarbodiimides wikipedia.orgresearchgate.net
Isocyanides and AminesI2 / Cumene Hydroperoxide (CHP)Unsymmetrical Carbodiimides organic-chemistry.org
Isocyanides and AminesElectrochemical OxidationCarbodiimides organic-chemistry.org
4-Methoxyphenyl isothiocyanate and 4-MethoxyanilineBall MillingN,N'-bis(4-methoxyphenyl)thiourea beilstein-journals.org

Generation of Acyl(imidoyl)ketenes Containing 4-Methoxyphenyl Groups and Subsequent Transformations

Acyl(imidoyl)ketenes are highly reactive intermediates that serve as versatile building blocks in organic synthesis. mdpi.comresearchgate.net Those bearing an N-(4-methoxyphenyl) substituent are typically generated in situ via the thermal decarbonylation of 4-acyl-1-(4-methoxyphenyl)-1H-pyrrole-2,3-diones. mdpi.comresearchgate.net These precursors undergo elimination of carbon monoxide at temperatures generally above 110°C. mdpi.com Flash vacuum thermolysis (FVT) has been used to instrumentally prove the formation of these transient ketene (B1206846) species. mdpi.com

Once generated, these N-aryl substituted acyl(imidoyl)ketenes undergo rapid transformations, most notably intramolecular cyclization. mdpi.comresearchgate.net The ketene moiety can acylate the ortho C-H group of the N-aryl (4-methoxyphenyl) ring, leading directly to the formation of quinolin-4(1H)-one derivatives. mdpi.comresearchgate.netmdpi.comnih.gov This intramolecular acylation process is highly efficient, and its facility is not significantly hindered by the presence of other substituents on the benzene (B151609) ring. researchgate.net Despite attempts to intercept these ketene intermediates with various trapping reagents like p-methoxybenzaldehyde or benzonitrile, no intermolecular products were isolated, highlighting the high propensity for intramolecular cyclization. mdpi.com

The general transformation is outlined below:

Step 1: Generation. Thermolysis of a 4-acyl-1-(4-methoxyphenyl)-1H-pyrrole-2,3-dione precursor leads to the loss of CO and the formation of a highly reactive acyl(imidoyl)ketene intermediate. mdpi.comnih.govresearchgate.net

Step 2: Cyclization. The ketene intermediate undergoes an immediate intramolecular electrophilic attack on the ortho position of the 4-methoxyphenyl ring, followed by tautomerization to yield the stable quinolin-4(1H)-one product. mdpi.comresearchgate.net

PrecursorConditionsIntermediateProductReference(s)
4-Acyl-1-(4-methoxyphenyl)-1H-pyrrole-2,3-dioneThermolysis (>110°C) or FVT (~650°C)Acyl(N-(4-methoxyphenyl)imidoyl)keteneSubstituted quinolin-4(1H)-one mdpi.comresearchgate.net
1-(4-Methoxyphenyl)-5-phenyl-4-benzoyl-1H-pyrrole-2,3-dioneThermolysisBenzoyl(N-(4-methoxyphenyl)imidoyl)ketene2-Phenyl-3-benzoyl-6-methoxyquinolin-4(1H)-one mdpi.com

Synthetic Approaches to Other Heterocyclic Systems Featuring this compound Linkages or Similarities

The this compound moiety or its synthetic equivalents are integral components in the synthesis of a variety of other heterocyclic systems.

One notable example involves the Aza-Wittig reaction. The reaction of a bis(iminophosphorane) derived from 2,2'-diazidobiphenyl with 4-methoxyphenyl isocyanate yields dibenzo[d,f]-1,3-diazetidino[1,2-a]diazepine derivatives. acs.org Specifically, this method has been used to prepare 1-(4-methoxyphenyl)-2-(4-methoxyphenyl)imino-dibenzo[d,f]-1,3-diazetidino[1,2-a]diazepine, a complex heterocyclic structure featuring the target imidoyl linkage within a fused ring system. acs.orgfigshare.com

Pyrazole (B372694) derivatives incorporating the 4-methoxyphenyl group are another important class of heterocycles. mdpi.comnih.govresearchgate.net One synthetic route involves the reaction of 3-isopropyl-4-methoxybenzaldehyde (B1243850) with various aromatic ketones to form chalcones. researchgate.net These chalcone (B49325) intermediates are then reacted with hydrazine (B178648) hydrate (B1144303) in the presence of glacial acetic acid to yield 1-acetyl-3-aryl-5-(3-isopropyl-4-methoxyphenyl)pyrazoles. researchgate.net Another approach starts with 6-methoxybenzofuran-3(2H)-one, which, upon treatment with LiHMDS and a substituted phenyl isothiocyanate followed by condensation with hydrazine, can yield pyrazole derivatives such as 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)-N-methylbenzamide. mdpi.com

Furthermore, the synthesis of 2,3-benzodiazepine derivatives has been reported. For instance, 4-(4-methoxyphenyl)-2,5-dihydro-1H-2,3-benzodiazepin-1-one can be prepared and subsequently reduced with reagents like sodium cyanoborohydride to selectively reduce the C=N double bond, affording the corresponding 2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one. helsinki.fi

Heterocyclic SystemKey Starting MaterialsKey Transformation(s)Specific ExampleReference(s)
Dibenzo[d,f]-1,3-diazetidino[1,2-a]diazepineBis(iminophosphorane), 4-Methoxyphenyl isocyanateAza-Wittig reaction1-(4-Methoxyphenyl)-2-(4-methoxyphenyl)iminodibenzo[d,f]-1,3-diazetidino[1,2-a]diazepine acs.orgfigshare.com
Pyrazole3-Isopropyl-4-methoxybenzaldehyde, Aromatic ketones, Hydrazine hydrateClaisen-Schmidt condensation, Cyclization1-Acetyl-3-aryl-5-(3-isopropyl-4-methoxyphenyl)pyrazole researchgate.net
Pyrazole6-Methoxybenzofuran-3(2H)-one, Phenyl isothiocyanate, HydrazineThioamide formation, Cyclization3-((5-(2-Hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)-N-methylbenzamide mdpi.com
2,3-Benzodiazepine2-Acylbenzoic acid derivative, HydrazineCondensation, Cyclization4-(4-Methoxyphenyl)-2,5-dihydro-1H-2,3-benzodiazepin-1-one helsinki.fi

Chemical Reactivity and Mechanistic Investigations of 4 Methoxyphenyl Carbonimidoyl Containing Systems

Electrochemical Reductions of N-Arylcarbonimidoyl Dichlorides

The electrochemical reduction of N-arylcarbonimidoyl dichlorides, including derivatives like the (4-methoxyphenyl) species, represents a versatile and efficient synthetic methodology. These cathodic processes provide reagent-free pathways to valuable chemical compounds under mild conditions. researchgate.net

The controlled electrochemical reduction of N-arylcarbonimidoyl dichlorides at a constant cathode potential serves as an established method for the synthesis of aryl isocyanides. researchgate.net This electro-organic approach is noted for its efficiency, often yielding the corresponding isocyanide products in nearly quantitative amounts. researchgate.netresearchgate.net Key advantages of this procedure include the ready availability of the starting N-arylcarbonimidoyl dichlorides, the mildness of the reaction conditions, and the ease of product isolation, making it a noteworthy synthetic tool. researchgate.net

Cathodic reduction of N-arylcarbonimidoyl dichlorides in the presence of specific trapping agents, such as diaryl-1,2-diketones, leads to the formation of complex heterocyclic structures. researchgate.net This selective reduction process yields 2-arylimino-4,5-diaryl-1,3-dioxoles, a relatively uncommon class of heterocycles, in high to quantitative yields. researchgate.net The mechanism involves the reaction of electro-generated intermediates from the carbonimidoyl dichloride with the diketone. researchgate.net A specific example is the cathodic reduction of 2,2'-furils in the presence of N-arylcarbonimidoyl dichlorides, which produces 2-arylimino-4,5-di(2-furyl)-1,3-dioxoles. researchgate.net

Starting MaterialReaction ConditionsMajor Product(s)Yield
N-Arylcarbonimidoyl DichlorideElectrochemical Reduction (Constant Cathode Potential)Aryl IsocyanideAlmost Quantitative researchgate.net
N-Arylcarbonimidoyl DichlorideCathodic Reduction in the presence of Diaryl-1,2-diketones (e.g., 2,2'-Furil)2-Arylimino-4,5-diaryl-1,3-dioxoleHigh to Quantitative researchgate.net

Investigating the effects of substituents on the aryl ring of N-arylcarbonimidoyl dichlorides is fundamental to understanding the reaction mechanisms and stability of the products. researchgate.net While detailed comparative data for the 4-methoxy substituent was not the focus of the cited studies, the general importance of these effects is well-recognized. researchgate.net Such studies are crucial for determining the stability limits of different isomers (rotamers and invertomers), which is a prerequisite for their targeted synthesis. researchgate.net In related molecular systems, the electronic nature of substituents on nitrogen has been shown to significantly alter optical and electrochemical properties by influencing the HOMO and LUMO energy levels. nih.govnih.gov

Rearrangement Reactions of 4-Methoxyphenyl-Substituted Imidoyl Derivatives

Rearrangement reactions involving imidoyl derivatives substituted with a 4-methoxyphenyl (B3050149) group are diverse and mechanistically intriguing. These reactions often lead to the formation of complex heterocyclic structures and are influenced by reaction conditions and the nature of the substituents.

One notable example is the thermal rearrangement of N-aryl substituted acyl(imidoyl)ketenes, which can be generated from the thermolysis of 4-acyl-1-aryl-1H-pyrrole-2,3-diones. mdpi.comresearchgate.net When the aryl group at the nitrogen is a 4-methoxyphenyl group, intramolecular cyclization occurs through the acylation of the ortho C-H bond of the benzene (B151609) ring by the ketene (B1206846) moiety. mdpi.com This process results in the formation of quinoline-4(1H)-ones. mdpi.com Mechanistic studies using 13C labeling have shown that under flash vacuum thermolysis (FVT) conditions, a ketene-ketene rearrangement can occur via a 1,3-shift of the phenyl group, leading to different quinolone products. mdpi.com However, under solid-phase melting conditions, this rearrangement is not observed, and a single quinolone product is formed. mdpi.com

Another significant rearrangement is observed in the context of β-lactam chemistry. While the isomerization of certain N-(p-methoxyphenyl)-β-lactams has been studied, limitations exist, particularly with heteroatomic substituents at the C3 position of the 2-azetidinone ring. researchgate.net A base-promoted rearrangement of the β-lactam ring to cyclic enaminones has also been described, proceeding through an E1cB-elimination mechanism in cis-4-formyl-2-azetidinones. researchgate.net

Furthermore, sigmatropic rearrangements of O-acyl- and O-imidoyl-N-oxyenamines provide a pathway to α-hydroxy or α-amino carbonyl derivatives. nih.gov These rearrangements are valuable for synthesizing complex α-imino esters, which can subsequently be transformed into other valuable compounds like amino alcohols. nih.gov The development of methods to generate complex α-imino esters containing fully substituted β-stereocenters has been a topic of interest. nih.gov

The regioselectivity of intramolecular cyclizations can also be viewed as a form of rearrangement. For instance, the cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles can lead to either O-imidoylation or N-imidoylation products. beilstein-journals.org The choice between these pathways is highly dependent on the halogen used in the phosphine-mediated cyclization. beilstein-journals.org For a 4-methoxyphenyl substituent, the use of PPh3Cl2 favors the N-imidoylation product, while PPh3Br2 leads to a preference for the O-imidoylation product. beilstein-journals.org

Table 1: Regioselectivity in the Cyclization of a 1,2-biscarbamoyl-substituted 1H-pyrrole with a 4-Methoxyphenyl Group beilstein-journals.org

Halogen SourceO-Imidoylation Product Yield (%)N-Imidoylation Product Yield (%)
PPh₃Cl₂2078
PPh₃Br₂7010

Nucleophilic and Electrophilic Reactivity at the Imidoyl Carbon-Nitrogen Bond

The carbon-nitrogen double bond in the (4-methoxyphenyl)carbonimidoyl group is a site of both nucleophilic and electrophilic attack, depending on the reaction partner and conditions. A nucleophile provides a pair of electrons to form a new covalent bond, while an electrophile accepts a pair of electrons. masterorganicchemistry.com The inherent polarity of the C=N bond, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic, dictates its reactivity.

N-substituted imidoyl halides are versatile intermediates that readily react with a variety of nucleophiles. thieme-connect.de These include hydrides, Grignard reagents, organolithium compounds, and active methylene (B1212753) compounds, leading to the formation of imines and enamines. thieme-connect.de These products can then be hydrolyzed to the corresponding aldehydes. thieme-connect.de For example, imidoyl chlorides can react with alcohols or phenols in the presence of a base to yield alkoxy- or aryloxytetrahydroazepines. thieme-connect.de

The this compound moiety can also participate in condensation reactions with other nucleophiles due to its electrophilic centers. evitachem.com In the context of benzimidazole (B57391) synthesis, nucleophilic substitution at the 2-position is a key step. longdom.orgcore.ac.uk While direct amination of the benzimidazole N-anion at the 2-position is not feasible, the reaction of N-aryl carbon imidoyl dichlorides with o-phenylenediamines provides a high-yield route to 2-arylaminobenzimidazoles. longdom.orgcore.ac.uk

Conversely, the nitrogen atom of the imidoyl group can act as a nucleophile. This is evident in the intramolecular cyclization reactions mentioned previously, where the nitrogen attacks a carbonyl group. beilstein-journals.org The electrophilicity of the imidoyl carbon makes it susceptible to attack by radicals as well. For instance, vinyl radicals can attack the isonitrile carbon of 4-methoxyphenyl isonitrile to form an imidoyl radical, which then undergoes further cyclization. acs.org

The electronic nature of the 4-methoxyphenyl group, with its electron-donating methoxy (B1213986) group, influences the reactivity of the imidoyl C=N bond. It can enhance the nucleophilicity of the nitrogen atom and stabilize cationic intermediates that may form during electrophilic attack on the carbon atom.

Radical Chemistry of Related N-Alkoxy Thiohydroxamate Precursors with 4-Methoxyphenyl Groups

N-alkoxy thiohydroxamates are valuable precursors for the generation of alkoxyl radicals under relatively mild conditions. orgsyn.orgorgsyn.org The presence of a 4-methoxyphenyl group in these precursors, specifically in N-hydroxy-5-(p-methoxyphenyl)-4-methylthiazole-2(3H)-thione (MAnTTOH) and its derivatives, has been shown to improve their properties and reactivity. orgsyn.orgorgsyn.org

The key reaction is the homolytic cleavage of the N-O bond, which is facilitated by the formation of a stabilized heterocyclic fragment. orgsyn.orgorgsyn.org This cleavage can be initiated photochemically or thermally. orgsyn.orgorgsyn.org The MAnTTORs, derived from MAnTTOH, exhibit a longest wavelength of absorption around 334 nm, allowing for photochemical excitation with visible light. orgsyn.orgorgsyn.org

The 4-methoxyphenyl group in these precursors offers several advantages. It improves the photochemical properties of the alkoxyl radical progenitors and increases the yields of O-alkylation products. orgsyn.orgorgsyn.org Notably, it has enabled the synthesis of tertiary O-alkyl thiohydroxamates, which were previously difficult to obtain in high yields. orgsyn.orgorgsyn.org Comparative studies have shown that reactions involving 5-(p-methoxyphenyl)-substituted 3-alkoxy-4-methylthiazole-2(3H)-thiones provide higher yields of alkoxyl radical products compared to their 5-phenyl- and 5-methyl-substituted counterparts. researchgate.net

The generated alkoxyl radicals are highly reactive and electrophilic species. acs.orgorgsyn.org They readily add to carbon-carbon and carbon-nitrogen double bonds in both inter- and intramolecular fashion. colab.ws These addition reactions typically proceed with high rate constants and under kinetic control. colab.ws The electrophilic nature of alkoxyl radicals means they add with complementary selectivity to alcohols in reactions with polar carbon-carbon double bonds. orgsyn.org

The utility of these radical precursors is demonstrated in various synthetic applications, including the formation of δ-bromohydrins, cyclic ethers, and carbonyl compounds. researchgate.net The radicals generated from these 4-methoxyphenyl-containing thiohydroxamates can be trapped and characterized using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.netcolab.ws

Table 2: Comparison of Alkoxyl Radical Precursors orgsyn.orgorgsyn.orgresearchgate.net

Precursor TypeKey FeaturesAdvantages of 4-Methoxyphenyl Substitution
N-alkoxypyridine-2(1H)-thionesInitial class of O-alkyl thiohydroxamate-based radical precursors.N/A
N-alkoxy-4-(p-chlorophenyl)thiazole-2(3H)-thiones (CPTTORs)Improved shelf-life and selective liberation of oxygen radicals.N/A
N-alkoxy-5-(p-methoxyphenyl)-4-methylthiazole-2(3H)-thiones (MAnTTORs)Successor to CPTTORs.Improved photochemical properties, higher yields of O-alkylation products, enables synthesis of tertiary O-alkyl derivatives, higher yields of radical products.

Theoretical and Computational Chemistry Studies on 4 Methoxyphenyl Carbonimidoyl Structures

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to modern chemistry, providing a quantitative description of the electronic structure and energy of molecules. These calculations are broadly categorized into ab initio and density functional theory (DFT) methods, each offering a unique balance of accuracy and computational cost.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of chemical reactions involving complex organic molecules. By modeling the electron density, DFT can accurately predict the geometries of reactants, transition states, and products, as well as their relative energies. This information is crucial for elucidating reaction pathways and understanding factors that control reaction rates and selectivity.

For instance, DFT studies on the alkoxycarbonylation of styrene by palladium chloride have detailed the entire catalytic cycle, including the formation of key intermediates and the energetics of each step. Such studies often involve calculating the reaction energy profiles to identify the rate-determining steps. In the context of molecules containing a methoxyphenyl group, DFT has been used to optimize molecular geometry and analyze properties like stability and intermolecular charge transfer through natural bond orbital (NBO) analysis. For example, the B3LYP/6-311++G(d,p) level of theory is a common choice for these calculations.

DFT-based reactivity descriptors are also employed to predict the regiochemistry of reactions where traditional models might be insufficient. Studies on reactions involving donor-acceptor interactions, where a methoxy-substituted phenyl ring can act as a donor, utilize DFT to analyze frontier molecular orbitals (HOMO-LUMO) and chemical potentials to predict the flow of electrons.

Table 1: Selected DFT Calculation Parameters for a Methoxyphenyl-Containing Compound

Parameter Value
Method DFT/B3LYP
Basis Set 6-311++G(d,p)
Total Energy (E(RB3LYP)) -1426.94224532 a.u.
Dipole Moment 4.6382 Debye
Heat Capacity 106.731 Cal/mol/K
Entropy 196.914 Cal/mol/K

Data sourced from a computational study on (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are highly reliable for studying molecular conformations and stability. These calculations, such as Møller-Plesset perturbation theory (e.g., MP2), provide high-level accuracy for determining the potential energy surfaces of flexible molecules.

Conformational analysis is critical because the three-dimensional shape of a molecule dictates its physical and biological properties. For molecules with rotatable bonds, such as those containing the 4-methoxyphenyl (B3050149) group, ab initio calculations can identify the lowest-energy conformers and the energy barriers between them. For example, in a study on N-(substituted phenyl-carbonylamino)-4-(1-hydroxymethylphenyl)-1,2,3,6-tetrahydropyridines, conformational analysis revealed that the 4-ethyl derivative had the lowest energy conformation. It has been noted that bond distances and angles can vary by up to 0.025 Å and 7.5°, respectively, between different conformations.

Computational Analysis of Topomerization Mechanisms in Aryliminodioxoles

Topomerization refers to the isomerization process where a molecule converts into a topomer, a stereoisomer that can be formed by the permutation of like atoms or groups. Computational analysis is an essential tool for investigating the mechanisms and energy barriers associated with these processes. In the case of aryliminodioxoles, these studies would focus on the dynamic exchange processes, such as ring-flipping or rotation around single bonds, that lead to the interconversion of equivalent structures.

Computational methods like DFT can be used to map the potential energy surface of the topomerization process. This involves identifying the ground-state structures (the stable conformers) and the transition-state structures that connect them. The energy difference between the ground state and the transition state provides the activation energy for the topomerization, which determines the rate of the process. This information is particularly valuable for understanding the dynamic behavior of these molecules in solution, which can be observed through techniques like dynamic NMR spectroscopy.

Predictive Modeling of Spectroscopic Data for Structural Confirmation

Computational chemistry plays a vital role in predicting spectroscopic data, which serves as a powerful method for structural confirmation. By calculating properties like vibrational frequencies (IR), nuclear magnetic shielding (NMR), and electronic transitions (UV-Vis), researchers can generate theoretical spectra that can be compared with experimental results.

DFT calculations are widely used for this purpose. For example, theoretical IR spectra can be computed by calculating the harmonic vibrational frequencies of an optimized molecular geometry. Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) technique. Time-dependent DFT (TD-DFT) is employed to calculate the energies of electronic excitations, which correspond to the absorption bands observed in UV-Vis spectra.

These predictive models are not only used to confirm the structure of a newly synthesized compound but also to assign specific spectral features to particular molecular motions or electronic transitions. For a compound containing a (4-methoxyphenyl) group, calculations can predict how this substituent influences the vibrational modes of the aromatic ring or the chemical shifts of nearby protons and carbons.

Table 2: Comparison of Experimental and Calculated Structural Parameters

Parameter X-ray Diffraction Data (Å) DFT Calculation (Å)
N–N (1,2,3-triazole) 1.370 (avg) 1.367
N=N (1,2,3-triazole) 1.305 (avg) 1.291
Schiff Base (C=N) 1.286 (avg) 1.286

Data from a study on a 1,2,3-triazole derivative containing a 4-methoxyphenyl group, showing the strong correlation between experimental and DFT-calculated bond lengths.

Studies on Substituent Effects and Electronic Influences of the 4-Methoxyphenyl Group

The 4-methoxyphenyl group is an interesting substituent due to the electronic effects of the methoxy (B1213986) group (-OCH3). It acts as a strong electron-donating group through resonance (a +R effect) and a weak electron-withdrawing group through induction (a -I effect). The net result is that it increases the electron density of the aromatic ring, particularly at the ortho and para positions.

Computational studies are extensively used to quantify these substituent effects. By comparing the electronic properties of a parent molecule with its 4-methoxy-substituted analog, researchers can understand how this group influences molecular properties such as:

Aromatic Stacking Interactions: The electron-rich nature of the 4-methoxyphenyl ring can enhance stacking interactions with electron-poor aromatic systems.

Binding Energies: In the context of molecular recognition, the methoxy group can form hydrogen bonds or engage in other non-covalent interactions, influencing the binding affinity of a molecule to its target. For example, molecular docking studies of methoxy-substituted tyramine derivatives showed that the para-methoxy phenyl moiety can participate in hydrogen bonding interactions.

Spectroscopic Properties: The electron-donating nature of the methoxy group can cause a red-shift (a shift to longer wavelengths) in the UV-Vis absorption and fluorescence spectra of a molecule.

Reactivity: The increased electron density on the phenyl ring can affect the molecule's reactivity in electrophilic aromatic substitution reactions.

Molecular modeling and quantum mechanics calculations can provide quantitative data on these effects, such as changes in electrostatic potential, orbital energies, and interaction energies. For example, studies have shown that strongly electron-donating groups like a para-substituted methoxy group can detract from the anti-inflammatory activity in certain classes of compounds.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. utdallas.edu It provides extensive information about the connectivity and chemical environment of atoms by exciting their nuclei with radiofrequency radiation. utdallas.edu

One-dimensional ¹H and ¹³C NMR are fundamental for the initial structural assignment of derivatives containing the (4-Methoxyphenyl)carbonimidoyl group. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each proton and carbon atom.

In the ¹H NMR spectrum, the aromatic protons of the 4-methoxyphenyl (B3050149) group typically appear as two distinct doublets in the aromatic region (approximately 6.8-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methoxy (B1213986) group protons (-OCH₃) present as a sharp singlet, usually further upfield around 3.7-3.9 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information. The carbon atom of the isocyanide functional group (-N≡C) is typically found in the range of 155-170 ppm. The aromatic carbons show signals between 114 and 160 ppm, with the carbon attached to the oxygen (C-O) being the most deshielded. The methoxy carbon (-OCH₃) signal appears around 55 ppm. rsc.orgnih.gov

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the (4-Methoxyphenyl) Moiety

Atom TypeTypical ¹H Chemical Shift (δ, ppm)Typical ¹³C Chemical Shift (δ, ppm)
Aromatic H (ortho to -OCH₃)6.8 - 7.0 (d, J ≈ 8-9 Hz)-
Aromatic H (meta to -OCH₃)7.2 - 7.5 (d, J ≈ 8-9 Hz)-
Methoxy H (-OCH₃)3.7 - 3.9 (s)-
Isocyanide C (-N≡C)-155 - 170
Aromatic C (ipso, attached to N)-~125 - 130
Aromatic C (ortho to -OCH₃)-~114 - 116
Aromatic C (meta to -OCH₃)-~128 - 130
Aromatic C (para, attached to O)-~158 - 160
Methoxy C (-OCH₃)-~55 - 56

Note: Chemical shifts are approximate and can vary based on solvent and the specific molecular structure.

For more complex molecules incorporating the this compound unit, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR spectroscopy overcomes these limitations by spreading the signals across two frequency axes, revealing correlations between different nuclei. openpubglobal.comresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is invaluable for tracing the proton connectivity within the methoxyphenyl ring and any attached alkyl chains. news-medical.netceon.rs

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s). openpubglobal.comnews-medical.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is crucial for establishing the connectivity between different fragments of a molecule, for instance, linking protons on the phenyl ring to the isocyanide carbon or to carbons in adjacent structural motifs. openpubglobal.comresearchgate.net

Together, these 2D NMR methods provide a detailed and unambiguous map of the molecular structure. openpubglobal.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. tutorchase.comnih.gov The technique is based on the principle that molecular bonds vibrate at specific, characteristic frequencies when they absorb infrared radiation. tutorchase.com

For a compound containing the this compound group, the IR spectrum would display several key absorption bands:

Isocyanide (-N≡C) Stretch: This is one of the most characteristic peaks. The C≡N triple bond in an isocyanide group gives rise to a strong, sharp absorption band in the range of 2150-2100 cm⁻¹. This peak is often used to confirm the presence of the isocyanide moiety. utdallas.edu

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the phenyl ring typically appear as a series of medium to weak bands in the 1610-1450 cm⁻¹ region. pressbooks.pub

C-O Stretch: The aryl-alkyl ether linkage (Ar-O-CH₃) produces a strong, characteristic band. The asymmetric C-O-C stretch is typically observed around 1250 cm⁻¹, while the symmetric stretch appears near 1030 cm⁻¹. researchgate.net

C-H Bends: Out-of-plane C-H bending vibrations for the 1,4-disubstituted (para) aromatic ring result in a strong absorption in the 850-800 cm⁻¹ region. libretexts.org

Table 2: Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Isocyanide (-N≡C)Stretch2150 - 2100Strong, Sharp
Aromatic C-HStretch3100 - 3000Medium
Aliphatic C-H (in -OCH₃)Stretch3000 - 2850Medium
Aromatic C=CStretch1610 - 1450Medium to Weak
Aryl Ether (C-O)Asymmetric Stretch~1250Strong
Aromatic C-HOut-of-plane Bend850 - 800Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. youtube.com It is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns. utdallas.edugre.ac.uk

For a molecule containing the this compound group, the mass spectrum would be expected to show a prominent molecular ion peak (M⁺), which corresponds to the molecular weight of the entire compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation of the molecular ion provides clues to the compound's structure. Common fragmentation pathways for related structures often involve the cleavage of the bonds adjacent to the phenyl ring and the methoxy group. Expected fragment ions could include:

[M - CH₃]⁺: Loss of a methyl radical from the methoxy group.

[M - OCH₃]⁺: Loss of a methoxy radical.

[C₇H₇O]⁺: The 4-methoxybenzyl cation (m/z = 107), a very common and stable fragment.

[M - NC]⁺: Loss of the isocyanide group as a neutral radical.

X-ray Crystallography in Definitive Solid-State Structure Determination of Analogous Compounds

While NMR, IR, and MS provide information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This technique is the primary method for determining the absolute configuration, bond lengths, bond angles, and intermolecular interactions of crystalline compounds. nih.gov

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. nih.gov The diffraction pattern produced by the crystal is used to calculate the electron density map of the molecule, from which the precise positions of the atoms can be determined.

For analogous isocyanide-containing compounds, crystallographic studies have provided valuable insights into their molecular geometry and packing in the crystal lattice. nih.govacs.org Such an analysis for a derivative of this compound would definitively confirm its structure, including the planarity of the phenyl ring and the precise geometry around the isocyanide group. It would also reveal details about intermolecular interactions, such as hydrogen bonding or π-π stacking, that stabilize the crystal structure. nih.gov

UV-Visible Spectroscopy in Electronic Properties and Reaction Monitoring

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu This absorption corresponds to the promotion of electrons from lower to higher energy orbitals, providing information about the electronic structure of the molecule, particularly conjugated π-systems. msu.edunih.gov

The this compound moiety contains a chromophore (the aromatic ring) that absorbs UV light. The spectrum of such a compound would be expected to show absorption bands characteristic of the substituted benzene ring. These typically arise from π→π* electronic transitions. researchgate.net The position of the absorption maximum (λ_max) and the intensity of the absorption (molar absorptivity, ε) can be influenced by the solvent and by other functional groups present in the molecule. mdpi.comphyschemres.org

Table 3: Typical UV-Visible Absorption Data for Phenyl Systems

Transition TypeTypical λ_max (nm)Description
π→π* (E2-band)~220 - 280Associated with the benzene ring, often intense.
π→π* (B-band)~250 - 300Fine structure may be visible; related to transitions forbidden by symmetry in unsubstituted benzene.

Beyond structural characterization, UV-Vis spectroscopy is a powerful tool for monitoring the progress of chemical reactions. spectroscopyonline.com If the reactants, intermediates, or products of a reaction involving the this compound group have distinct UV-Vis spectra, the change in absorbance at a specific wavelength can be measured over time to determine reaction kinetics. azom.comcolorado.edu

Applications of 4 Methoxyphenyl Carbonimidoyl Containing Reagents and Intermediates in Advanced Organic Synthesis

Role as Versatile Precursors for Functional Molecules

Reagents containing the (4-methoxyphenyl)carbonimidoyl moiety, particularly 4-methoxyphenyl (B3050149) isocyanate, are valuable intermediates in organic synthesis. Their utility stems from the high reactivity of the isocyanate group (–N=C=O), which readily participates in addition reactions with a wide range of nucleophiles. This reactivity allows for the straightforward introduction of the 4-methoxyphenylcarbamoyl group into various molecular frameworks, leading to the synthesis of functionally diverse compounds.

A primary application is in the synthesis of substituted ureas. The reaction of 4-methoxyphenyl isocyanate with primary or secondary amines yields N,N'-disubstituted or trisubstituted ureas, respectively. This transformation is fundamental in medicinal chemistry and materials science. For example, it has been employed in the preparation of complex urea (B33335) derivatives such as 1-[2-(2-furyl)-8-methyl-9-substituted-8H-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidin-5-yl]-3-(4-methoxyphenyl)urea, highlighting its role in assembling intricate molecular structures with potential biological activity. sigmaaldrich.comchemicalbook.com

Furthermore, 4-methoxyphenyl isocyanate serves as a precursor for carbamates (urethanes) through its reaction with alcohols. This reaction is a cornerstone of polyurethane chemistry, although on a laboratory scale, it is more frequently used to introduce protecting groups or to link molecular fragments. rsc.org The resulting carbamate (B1207046) linkage is stable under many reaction conditions, making it a reliable functional group in multi-step syntheses. The cyclotrimerization of 4-methoxyphenyl isocyanate is another pathway to create functional molecules, forming isocyanurates that can serve as rigid structural cores. sigmaaldrich.comchemicalbook.com

Table 1: Examples of Functional Molecules Derived from 4-Methoxyphenyl Isocyanate This table is interactive. Users can sort by column.

Precursor Reactant Functional Molecule Class Specific Example
4-Methoxyphenyl isocyanate Amine Substituted Urea 1-[2-(2-furyl)-...]-3-(4-methoxyphenyl)urea sigmaaldrich.comchemicalbook.com
4-Methoxyphenyl isocyanate Alcohol Carbamate (Urethane) N-[(4-methoxyphenyl)methyl]carboxamide derivatives chemdiv.com

Utilization in Heterocyclization Reactions for Diverse Chemical Scaffolds

The electrophilic nature of the central carbon atom in the this compound group makes its derivatives excellent partners in cyclization and heterocyclization reactions. These reactions are critical for building the ring systems that form the backbone of a vast number of pharmaceuticals, agrochemicals, and natural products. beilstein-journals.orgnih.gov

4-Methoxyphenyl isocyanate is a key building block for constructing nitrogen-containing heterocycles. mdpi.com It can react with bifunctional nucleophiles to form a variety of ring structures. For instance, its reaction with ortho-substituted anilines or related compounds can lead to the formation of quinoline (B57606) and quinazoline (B50416) derivatives. A notable example is its use in the preparation of 6H-indolo[2,3-b]quinolines, a class of compounds investigated for their biological properties. sigmaaldrich.comchemicalbook.com

The general strategy involves an initial nucleophilic attack on the isocyanate carbon, followed by an intramolecular cyclization and dehydration (or other elimination) step to yield the final heterocyclic scaffold. The versatility of this approach allows for the synthesis of a wide array of chemical scaffolds by simply varying the bifunctional reaction partner. mdpi.com

Derivatives like (4-methoxyphenyl)carbodiimides also participate in heterocyclization. They can react with compounds containing acidic methylene (B1212753) groups or with 1,3-dipoles in cycloaddition reactions to generate five- or six-membered heterocyclic rings. This reactivity extends the synthetic utility of the this compound moiety beyond isocyanate chemistry, providing alternative routes to valuable heterocyclic systems. researchgate.net

Applications of Carbodiimides and Isocyanates in Specific Synthetic Transformations

Beyond their role as precursors, derivatives of this compound are crucial reagents for mediating specific chemical transformations, most notably as dehydrating and coupling agents. researchgate.net

(4-Methoxyphenyl)carbodiimides , analogous to widely used reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are powerful condensing agents. peptide.comthermofisher.cominterchim.fr Their primary application is in the formation of amide bonds, a cornerstone of peptide synthesis. peptide.com The carbodiimide (B86325) activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate. nih.gov This intermediate can then be attacked by an amine to form the desired amide bond, releasing the corresponding urea byproduct (e.g., N,N'-bis(4-methoxyphenyl)urea). peptide.comnih.gov

Reaction Mechanism of Carbodiimide-Mediated Amide Bond Formation:

Activation: R-COOH + (4-MeOPh)-N=C=N-(PhOMe-4) → R-CO-O-C(=N-(PhOMe-4))NH-(PhOMe-4) (O-acylisourea intermediate)

Coupling: R-CO-O-C(=N-(PhOMe-4))NH-(PhOMe-4) + R'-NH₂ → R-CO-NH-R' + (4-MeOPh)NH-CO-NH(PhOMe-4) (Amide + Urea byproduct)

These reagents are also used to synthesize esters from carboxylic acids and alcohols, and to prepare acid anhydrides. researchgate.net Their ability to act as potent dehydration agents is harnessed in various other transformations, including the Moffatt oxidation of alcohols. researchgate.net

4-Methoxyphenyl isocyanate is used in specific transformations to modify functional groups. It can act as a water scavenger in sensitive reactions, converting residual moisture into the inert N,N'-bis(4-methoxyphenyl)urea. It is also used to derivatize alcohols and amines for analytical purposes, as the resulting carbamates and ureas often have distinct physical properties (e.g., melting points, chromatographic behavior). rsc.org

Table 2: Key Synthetic Transformations Mediated by this compound Derivatives This table is interactive. Users can sort by column.

Reagent Type Transformation Role of Reagent Key Intermediate
Carbodiimide Amide bond formation Coupling/Dehydrating Agent O-acylisourea peptide.comnih.gov
Carbodiimide Ester bond formation Coupling/Dehydrating Agent O-acylisourea
Isocyanate Derivatization of alcohols/amines Functional group modification Carbamate/Urea adduct

Mediating Reagents in Electrochemical Organic Transformations

Electrochemical synthesis is a sustainable and powerful tool in modern organic chemistry, using electrons as "reagents" to drive reactions. nih.govuni-mainz.de Intermediates and reagents derived from the this compound structure can play significant roles in these transformations, often acting as mediators or participating directly in redox processes.

While direct electrochemical studies on this compound itself are specific, the principles can be understood from related structures. For instance, the electrochemical synthesis of phenylcarbonimidoyl dicyanide dyes involves the electrooxidation of aromatic diamines to form a reactive quinone-diimine species. researchgate.net This electrogenerated intermediate then reacts with a nucleophile (like malononitrile) to yield the final product. A (4-methoxyphenyl)amino precursor could similarly be oxidized at an anode to generate a highly reactive electrophilic intermediate, which could then be trapped intramolecularly or intermolecularly to form new bonds. researchgate.net

Furthermore, carbodiimides can be involved in electrochemical processes. The anodic oxidation of carboxylic acids, known as the Kolbe reaction, generates radical intermediates. nih.gov In a mediated system, a this compound derivative could potentially influence the reaction pathway by interacting with these short-lived radical species or by modifying the electrode surface. The field of organic electrochemistry offers opportunities to use these versatile reagents in novel, waste-reducing synthetic protocols, leveraging their unique electronic properties to mediate or direct complex transformations under mild conditions. nih.govnih.gov

Structure Activity Relationship Studies and Analogues of 4 Methoxyphenyl Carbonimidoyl Systems

Systematic Variation of the Aryl Substituent and its Effect on Chemical Properties and Reactivity

The (4-Methoxyphenyl)carbonimidoyl moiety features a phenyl ring substituted with a methoxy (B1213986) group at the para position. The methoxy group is a classical electron-donating group (EDG) through resonance (+M effect) and electron-withdrawing through induction (-I effect), with the resonance effect typically dominating, thus activating the ring. wikipedia.org Systematic variation of this aryl substituent allows for the fine-tuning of the electronic environment of the carbonimidoyl group, which in turn affects the compound's reactivity and properties.

For instance, replacing the 4-methoxy group with a strongly electron-withdrawing group like a nitro group (-NO₂) would be expected to make the imidoyl carbon more electrophilic and thus more susceptible to attack by nucleophiles. Conversely, replacing it with a stronger electron-donating group like a dimethylamino group (-N(CH₃)₂) would likely decrease its electrophilicity. The phenyl group itself, when unsubstituted, can act as an electron-withdrawing group by induction. quora.comstackexchange.com

The thermal stability of related imidoyl systems has also been shown to be dependent on the electronic nature of the aryl substituents. For imidoyl azides, electron-withdrawing groups have been found to increase the decomposition temperature, while electron-releasing groups lower it. mdpi.com This suggests that similar trends could be anticipated for the thermal properties of this compound analogues.

Table 1: Predicted Effects of Aryl Substituent Variation on the Properties of (Aryl)carbonimidoyl Systems

Substituent at para-positionElectronic EffectPredicted Effect on Imidoyl Carbon ElectrophilicityPredicted Effect on Thermal Stability (based on related systems)
-OCH₃ (Methoxy)Electron-donatingModerateModerate
-N(CH₃)₂ (Dimethylamino)Strongly Electron-donatingDecreasedLowered
-CH₃ (Methyl)Weakly Electron-donatingSlightly DecreasedSlightly Lowered
-H (Hydrogen)Neutral (Reference)BaselineBaseline
-Cl (Chloro)Electron-withdrawing (Inductive)IncreasedIncreased
-CN (Cyano)Strongly Electron-withdrawingSignificantly IncreasedSignificantly Increased
-NO₂ (Nitro)Strongly Electron-withdrawingSignificantly IncreasedSignificantly Increased

Introduction of Other Electron-Donating or -Withdrawing Groups on the Phenyl Ring

Electron-donating groups, such as alkyl, hydroxyl, and amino groups, generally increase the electron density of the aromatic ring through inductive and/or resonance effects, making the ring more nucleophilic and reactive towards electrophiles. wikipedia.org When attached to the phenyl ring of a this compound system, these groups would be expected to decrease the electrophilicity of the imidoyl carbon.

In contrast, electron-withdrawing groups, such as nitro, cyano, and trifluoromethyl groups, decrease the electron density of the phenyl ring. mdpi.com This, in turn, would increase the electrophilicity of the imidoyl carbon, making it a more reactive site for nucleophilic addition reactions. The magnitude of this effect is dependent on the strength of the electron-withdrawing group. Studies on other aromatic systems have demonstrated that the presence of strong electron-withdrawing groups can significantly alter the electronic distribution and reactivity of the entire molecule. rsc.orgnih.gov

The interplay of multiple substituents can lead to complex effects. For example, having an electron-donating group at the para-position (like the methoxy group) and an electron-withdrawing group at the meta-position would result in a combined electronic influence on the carbonimidoyl moiety.

Table 2: Influence of Representative Electron-Donating and -Withdrawing Groups on the Phenyl Ring

SubstituentPositionPrimary Electronic EffectExpected Impact on the Reactivity of the Carbonimidoyl Group
-OH (Hydroxyl)paraElectron-donating (+M > -I)Decreased electrophilicity
-NH₂ (Amino)paraStrongly Electron-donating (+M > -I)Significantly decreased electrophilicity
-CF₃ (Trifluoromethyl)metaStrongly Electron-withdrawing (-I)Significantly increased electrophilicity
-CHO (Aldehyde)paraElectron-withdrawing (-M, -I)Increased electrophilicity

Exploration of Different Imidoyl Derivatives (e.g., Isothiocyanates, Oximes if structurally relevant)

The carbonimidoyl functional group is a versatile precursor and can be conceptually related to other important chemical moieties, including isothiocyanates and oximes. The exploration of these derivatives provides access to a broader range of chemical space and potentially new applications.

Isothiocyanates: Imidoyl isothiocyanates can be formed from the reaction of imidoyl chlorides with thiocyanate (B1210189) salts. acs.org These compounds are known for their reactivity, particularly the isothiocyanate group (-N=C=S), which is an excellent electrophile. mdpi.com The structure-activity relationships of isothiocyanates have been studied, revealing that their biological and chemical properties are influenced by the nature of the group attached to the isothiocyanate moiety. mdpi.comnih.gov In the context of a this compound-derived isothiocyanate, the electron-donating methoxy group would be expected to modulate the electrophilicity of the isothiocyanate carbon. The chemical structure of isothiocyanates has a strong influence on their potential as inhibitors of certain biological processes. mdpi.com

Oximes: Oximes, characterized by the RR'C=NOH functional group, can be synthesized from the reaction of aldehydes or ketones with hydroxylamine. nih.govsemanticscholar.org While not directly derived from the carbonimidoyl group in a single step, the underlying C=N bond is a common structural feature. Amidoximes, which are structurally more closely related, can be prepared from nitriles, which can be conceptually linked to the carbonimidoyl system. nih.gov Oximes and amidoximes are recognized for their coordinating capabilities and pharmacological activities. The electronic properties of the aryl substituent in aryl-substituted oximes can influence their stability and reactivity. For instance, the acidity of the oxime proton can be affected by the presence of electron-donating or -withdrawing groups on the aromatic ring. nih.gov

The synthesis of various heterocyclic derivatives can be achieved starting from precursors containing functionalities related to the imidoyl group, highlighting the synthetic utility of these systems. nih.gov

Table 3: Comparison of Structurally Relevant Imidoyl Derivatives

DerivativeGeneral StructureKey Reactive CenterInfluence of 4-Methoxyphenyl (B3050149) Group
IsothiocyanateR-N=C=SIsothiocyanate carbonModulates electrophilicity
OximeR-CH=N-OHImino carbonInfluences C=N bond polarization and stability
AmidoximeR-C(=NOH)NH₂Imino carbonInfluences basicity and nucleophilicity

Emerging Research Directions and Future Perspectives

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of isocyanides, including 4-methoxyphenyl (B3050149) isocyanide, often involves the dehydration of the corresponding N-formamide. wikipedia.org However, classical dehydration methods frequently rely on hazardous reagents such as phosgene (B1210022), diphosgene, or phosphorus oxychloride (POCl₃), which raise significant environmental and safety concerns. semanticscholar.orggoogle.com Consequently, a major thrust in current research is the development of greener and more sustainable synthetic protocols.

A key focus is the replacement of toxic dehydrating agents with safer, more environmentally benign alternatives. semanticscholar.org Researchers have investigated reagents like p-toluenesulfonyl chloride (p-TsCl), which offers a less toxic profile and simplifies reaction work-ups, leading to a significantly reduced environmental factor (E-factor). semanticscholar.org The goal is to create protocols that are not only safer but also more efficient, minimizing waste and energy consumption. mdpi.com These efforts align with the core principles of green chemistry, which emphasize waste prevention, the use of less hazardous chemical syntheses, and designing for energy efficiency. semanticscholar.org

Recent innovations have also focused on improving reaction conditions by avoiding hazardous solvents like dichloromethane (B109758) (DCM) and exploring syntheses that proceed under milder temperatures. semanticscholar.orgrsc.org One novel approach avoids aqueous workups entirely, which streamlines the process, increases yields, enhances product purity, and reduces the chemist's exposure to the characteristically pungent odor of volatile isocyanides. rsc.orgrsc.org

Dehydrating AgentPrimary Hazard(s)Green Alternative FeaturesReference(s)
Phosgene/DiphosgeneExtremely toxic gasAvoids highly toxic reagents wikipedia.orggoogle.com
Phosphorus Oxychloride (POCl₃)Corrosive, toxicMilder conditions, less toxic semanticscholar.orggoogle.com
p-Toluenesulfonyl Chloride (p-TsCl)Less toxic than POCl₃Reduced E-factor, simplified work-up semanticscholar.org

Catalytic Approaches for Selective (4-Methoxyphenyl)carbonimidoyl Transformations

The versatility of the isocyanide group has been greatly expanded through advances in metal catalysis. researchgate.netrsc.org Catalytic approaches enable the selective transformation of the this compound moiety, allowing for the construction of complex molecular architectures under mild conditions. rsc.org The synergy between isocyanide insertion and metal-catalyzed C-H bond activation has proven to be a powerful strategy for creating valuable substances for organic synthesis and materials science. researchgate.netrsc.org

Transition metals, particularly palladium and rhodium, are central to these transformations. researchgate.netmdpi.com Palladium catalysts, for instance, can facilitate diarylation reactions where the isocyanide is inserted, leading to the formation of N,N'-diaryl α-diimines when electron-rich aromatic isocyanides are used. mdpi.com Rhodium catalysts can selectively yield N-alkyl diaryl ketimines from the same reaction class. mdpi.com The choice of catalyst is therefore crucial for directing the reaction toward the desired product. mdpi.com

Furthermore, recent studies have explored the photocatalytic potential of aromatic isocyanides. nih.gov Under visible light, these compounds can act as photocatalysts themselves to promote oxidative C(sp³)–H functionalization, demonstrating a novel, metal-free activation pathway. nih.gov This opens up new avenues for forming amide products under exceptionally mild conditions. nih.gov

Catalyst TypeTransformationKey FeatureReference(s)
Palladium (Pd)Diarylation / C-H FunctionalizationPromotes insertion and cycloaddition researchgate.netmdpi.com
Rhodium (Rh)DiarylationOffers high selectivity for ketimine products mdpi.com
Cobalt (Co)C-H ActivationTolerates strongly coordinating directing groups researchgate.net
Organic PhotocatalysisOxidative C-H FunctionalizationMetal-free reaction promoted by visible light nih.gov

Potential in New Material Development

The unique electronic and structural characteristics of isocyanides make them attractive monomers for the synthesis of advanced materials, particularly polymers. Poly(isocyanide)s are known for their rigid, helical structures, which can be leveraged to create materials with tailored optical, chiroptical, and liquid crystalline properties. The incorporation of the (4-methoxyphenyl) group is particularly interesting as the methoxy (B1213986) substituent can influence the polymer's solubility, electronic properties, and self-assembly behavior.

Isocyanides are utilized in isocyanide-based multicomponent reactions (IMCRs), which have applications in polymer science. semanticscholar.org The ability of the this compound group to coordinate with transition metals is also being explored. acs.org This interaction can be used to design metal-containing polymers or supramolecular assemblies with potential applications in catalysis, sensing, or as functional coatings. The development of novel polyimides from related aromatic structures also points to the broader potential of incorporating such moieties into high-performance polymers with excellent thermal and mechanical properties. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

A significant challenge in working with isocyanides is their often-poor stability and powerful, unpleasant odor, which can limit their application in both academic and industrial settings. rsc.orgrsc.org Continuous flow chemistry offers a compelling solution to these problems. chemrxiv.org By generating the this compound intermediate in situ within a closed-loop flow system, chemists can use it immediately in a subsequent reaction without isolation, purification, or storage. rsc.org

This "make-and-use" strategy dramatically improves safety by minimizing exposure to the volatile and odorous compound. rsc.org Flow systems, which may consist of pumps, reactors, and in-line purification columns, also allow for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. rsc.orgresearchgate.net The integration of flow chemistry with automated platforms enables the rapid, parallel synthesis of a library of derivatives, accelerating the discovery of new compounds with desirable properties for medicinal chemistry and materials science. rsc.orgrsc.org This technology is poised to overcome the traditional barriers associated with isocyanide chemistry, making these valuable reagents more accessible and practical for widespread use. rsc.org

Q & A

Basic Research Questions

Q. What are common synthetic routes for synthesizing (4-methoxyphenyl)carbonimidoyl derivatives, and how are they characterized?

  • Answer : Typical synthesis involves multi-step reactions such as condensation of 4-methoxyphenylamine with carbonyl-containing reagents. For example, Ethyl 3-(4-methoxyphenyl)propanimidate is synthesized via a two-step process: (1) nucleophilic substitution of 4-methoxyphenylamine with ethyl chloroacetate, followed by (2) imidation using ammonium thiocyanate. Characterization relies on NMR (¹H/¹³C) to confirm regiochemistry and mass spectrometry for molecular weight validation .

Q. What are the fundamental reactivity patterns of this compound derivatives in organic synthesis?

  • Answer : These compounds exhibit reactivity at the imidoyl group, participating in nucleophilic additions (e.g., with Grignard reagents) and cyclization reactions (e.g., forming imidazoles or thiadiazoles). For instance, sodium dithiocarbamate derivatives undergo acylation with acid chlorides to yield thioanhydrides, confirmed by IR and NMR spectroscopy .

Q. How are spectroscopic techniques employed to resolve structural ambiguities in this compound analogs?

  • Answer : ¹H NMR is critical for identifying methoxy (-OCH₃) and imine (-C=N) protons, while ¹³C NMR distinguishes carbonyl and aromatic carbons. IR spectroscopy confirms functional groups (e.g., C=O at ~1650 cm⁻¹). For example, in N-(4-methoxyphenyl)acetamide derivatives, IR peaks at 3300 cm⁻¹ (N-H stretch) and 1680 cm⁻¹ (C=O) validate the structure .

Advanced Research Questions

Q. How do solvent polarity and electronic effects influence the dipole moments of this compound-based compounds?

  • Answer : Solvent polarity parameters (e.g., dielectric constant, refractive index) modulate ground-state (μg) and excited-state (μe) dipole moments. For (5-amino-1-phenylindolizin-3-yl)(4-methoxyphenyl)methanone, solvent-dependent spectral shifts correlate with Kamlet-Taft parameters (Table 2, ). Computational methods (DFT) further validate experimental trends, aiding in designing optoelectronic materials .

Q. What strategies optimize the biological activity of this compound derivatives in antimicrobial research?

  • Answer : Structural modifications, such as introducing electron-withdrawing groups (e.g., nitro or halogens) or heterocyclic appendages (e.g., thiadiazoles), enhance bioactivity. For example, N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide shows improved bactericidal efficacy when the thiadiazole ring is functionalized with benzoyl groups. Activity is assessed via MIC assays and molecular docking to identify target binding .

Q. How can this compound derivatives be tailored for selective modulation of neurological targets?

  • Answer : Derivatives with piperazine or benzothiophene moieties (e.g., 2-(4-methoxyphenyl)benzothiophene-6-ol) target serotonin or dopamine receptors. In vitro assays (e.g., radioligand binding) and in vivo behavioral models (e.g., forced swim test) evaluate selectivity. For instance, 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide modulates neurotransmitter release, validated via HPLC analysis of synaptic cleft metabolites .

Q. What experimental approaches validate the therapeutic potential of this compound analogs in cancer research?

  • Answer : Apoptosis induction is measured via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays. For 2-(4-Methoxyphenyl)imino-8-prop-2-enylchromene-3-carboxamide, IC₅₀ values against MCF-7 cells are determined using MTT assays. Synchrotron XRD and molecular dynamics simulations further elucidate interactions with kinase targets (e.g., EGFR) .

Q. How do computational methods enhance the design of this compound-based materials?

  • Answer : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and charge distribution. For 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide, DFT calculations align with experimental dipole moments (Table 1, ). Molecular electrostatic potential (MEP) maps guide functionalization for catalytic or sensing applications .

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